molecular formula C13H14I3NO2 B14130212 N-Cyclohexyl-2-hydroxy-3,4,5-triiodobenzamide CAS No. 89011-12-1

N-Cyclohexyl-2-hydroxy-3,4,5-triiodobenzamide

Cat. No.: B14130212
CAS No.: 89011-12-1
M. Wt: 596.97 g/mol
InChI Key: BZKAGXBYOZPCSC-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-hydroxy-3,4,5-triiodobenzamide is a chemical compound characterized by the presence of a cyclohexyl group, a hydroxyl group, and three iodine atoms attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-hydroxy-3,4,5-triiodobenzamide typically involves the reaction of 3,4,5-triiodobenzoic acid with cyclohexylamine in the presence of a coupling agent. The reaction is carried out in a solvent such as dimethylformamide (DMF) with the addition of N,N-diisopropylethylamine (DIPEA) to facilitate the coupling process . The reaction mixture is stirred at room temperature until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-hydroxy-3,4,5-triiodobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include deiodinated derivatives, substituted benzamides, and oxidized benzamides, depending on the reagents and conditions used.

Scientific Research Applications

N-Cyclohexyl-2-hydroxy-3,4,5-triiodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-hydroxy-3,4,5-triiodobenzamide involves its interaction with specific molecular targets. The hydroxyl group and iodine atoms play a crucial role in its reactivity and binding affinity to target molecules. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-2-hydroxy-3,4,5-triiodobenzamide is unique due to the presence of three iodine atoms, which impart distinct chemical and physical properties. The iodine atoms enhance its potential as a diagnostic agent in medical imaging and contribute to its reactivity in various chemical reactions.

Properties

CAS No.

89011-12-1

Molecular Formula

C13H14I3NO2

Molecular Weight

596.97 g/mol

IUPAC Name

N-cyclohexyl-2-hydroxy-3,4,5-triiodobenzamide

InChI

InChI=1S/C13H14I3NO2/c14-9-6-8(12(18)11(16)10(9)15)13(19)17-7-4-2-1-3-5-7/h6-7,18H,1-5H2,(H,17,19)

InChI Key

BZKAGXBYOZPCSC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C(=C2O)I)I)I

Origin of Product

United States

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